methyl 2-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl 2-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a chromen-2-one (coumarin) core structure. This compound is characterized by the presence of a 3,4-dichlorophenyl group, which is known for its significant biological activity. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of methyl 2-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzoyl chloride.
Formation of the Ester Group: The final step involves the esterification of the intermediate product with methanol in the presence of an acid catalyst to form the desired methyl ester.
Industrial production methods may involve the use of continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 2-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The 3,4-dichlorophenyl group is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The compound may inhibit or activate specific enzymes, leading to changes in cellular signaling pathways and ultimately affecting cellular functions .
Comparison with Similar Compounds
Methyl 2-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:
3,4-Dichloromethylphenidate: This compound is a potent stimulant and acts as a serotonin-norepinephrine-dopamine reuptake inhibitor.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound has been studied for its potential anti-inflammatory and sedative properties.
The uniqueness of this compound lies in its specific structural features and the presence of the chromen-2-one core, which imparts distinct biological activities.
Properties
IUPAC Name |
methyl 2-[7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O6/c1-11-14-5-7-19(29-10-18(25)13-4-6-16(23)17(24)8-13)12(2)21(14)30-22(27)15(11)9-20(26)28-3/h4-8H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGCYKFSMKBMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=C(C=C3)Cl)Cl)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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